4-(3-Methyl-benzyl)-piperidine
Overview
Description
4-(3-Methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines. This compound features a piperidine ring substituted with a 3-methylbenzyl group. Piperidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, suggesting that 4-(3-Methyl-benzyl)-piperidine may have antiviral properties .
Mode of Action
The presence of a benzene ring in the molecule allows for resonance stabilization of the benzylic carbocation, which means that substitution reactions are likely to occur at the benzylic position . This could potentially lead to interactions with its targets and subsequent changes in cellular processes .
Biochemical Pathways
Similar compounds have shown to exhibit anti-proliferative activities against leukemia cell lines
Pharmacokinetics
A study on similar compounds, 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, used liquid chromatography-tandem mass spectrometry to determine their levels in rat plasma . This suggests that similar methods could be used to study the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown significant antiviral activity against tobacco mosaic virus . This suggests that this compound may also have antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-benzyl)-piperidine typically involves the reaction of piperidine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methyl-benzyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar structure but lacks the methyl group on the benzyl ring.
4-(2-Methyl-benzyl)-piperidine: Similar structure with the methyl group in a different position on the benzyl ring.
4-(4-Methyl-benzyl)-piperidine: Similar structure with the methyl group in the para position on the benzyl ring.
Uniqueness
4-(3-Methyl-benzyl)-piperidine is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMFOUPCWRHPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457212 | |
Record name | 4-(3-Methyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496056-53-2 | |
Record name | 4-(3-Methyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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